

Application Notes and Protocols for Allyl 2-furoate in Flavor Chemistry

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Allyl 2-furoate

Cat. No.: B1265727

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This document provides a comprehensive overview of the applications of **Allyl 2-furoate** (FEMA Number 2030) in the flavor industry. It includes detailed information on its sensory profile, physicochemical properties, and recommended usage levels. Furthermore, a generalized experimental protocol for its synthesis is provided, alongside diagrams illustrating its chemical structure and a typical synthesis workflow.

Flavor Profile and Applications

Allyl 2-furoate is a flavoring substance valued for its complex and desirable sensory characteristics. It imparts a unique combination of sweet, fruity, and cooked notes, making it a versatile ingredient in a variety of food and beverage products.^[1]

Sensory Descriptors:

- Primary: Caramellic, Fruity, Jam-like^{[1][2][3]}
- Secondary: Pineapple, Strawberry, Cooked-preserve-like, Canned syrupy fruit^[1]

Natural Occurrence: Traces of **Allyl 2-furoate** have been reported in grilled and roasted beef, as well as in shoyu (fermented soya hydrolysate), suggesting its contribution to the flavor profiles of cooked and fermented foods.^[1]

Applications: Due to its distinct flavor profile, **Allyl 2-furoate** is utilized in the formulation of flavors for a range of products, including:

- Baked goods
- Non-alcoholic beverages
- Frozen dairy products and fruit ices
- Gelatins and puddings
- Hard and soft candies

Fragrance Applications

While many furan derivatives are utilized in the fragrance industry for their diverse scent profiles, multiple sources explicitly state that **Allyl 2-furoate** is "not for fragrance use".^[2] This suggests that its aroma profile, while pleasant in flavor applications, may not be suitable or desirable for perfumery. Researchers interested in furan-based fragrances should explore other derivatives known for their application in this field.^{[4][5][6]}

Quantitative Data

The following tables summarize the available quantitative data for **Allyl 2-furoate**.

Table 1: Physicochemical Properties of **Allyl 2-furoate**

Property	Value	Reference
FEMA Number	2030	[7] [8]
JECFA Number	21	[7] [9]
CAS Number	4208-49-5	[7] [8]
Molecular Formula	C ₈ H ₈ O ₃	[8]
Molecular Weight	152.15 g/mol	[8]
Appearance	Colorless to yellow clear liquid	[1]
Specific Gravity	1.181 @ 23°C	[2]
Refractive Index	1.4945 @ 20°C	[2]
Boiling Point	206-209°C @ 760 mmHg	[3]
Flash Point	205°F (96.11°C)	[2] [3]
Vapor Pressure	0.225 mmHg @ 25°C (estimated)	[3]

Table 2: FEMA GRAS Usage Levels for **Allyl 2-furoate** (FEMA No. 2030)[\[2\]](#)

Food Category	Average Usual PPM	Average Maximum PPM
Baked Goods	0.75	2.00
Beverages (non-alcoholic)	-	0.53
Frozen Dairy	0.05	2.00
Fruit Ices	0.05	2.00
Gelatins / Puddings	-	1.00
Hard Candy	-	1.60

Note: For other food categories, updated use levels may be available from the Flavor and Extract Manufacturers Association (FEMA) upon request.[\[7\]](#)

Experimental Protocols

Synthesis of Allyl 2-furoate via Acid-Catalyzed Esterification

This protocol describes a general method for the synthesis of **Allyl 2-furoate** through the esterification of 2-furoic acid with allyl alcohol, using a solid acid catalyst. This method is based on established procedures for the synthesis of 2-furoate esters and offers advantages such as catalyst reusability and a more environmentally benign process.[\[10\]](#)[\[11\]](#)

Materials:

- 2-Furoic acid (1 mmol)
- Allyl alcohol (2 mmol)
- Solid acid catalyst (e.g., tungstophosphoric acid supported on mesoporous zirconia, 50 mg) [\[10\]](#)
- Acetone
- Anhydrous sodium sulfate
- Hexane
- Ethyl acetate

Equipment:

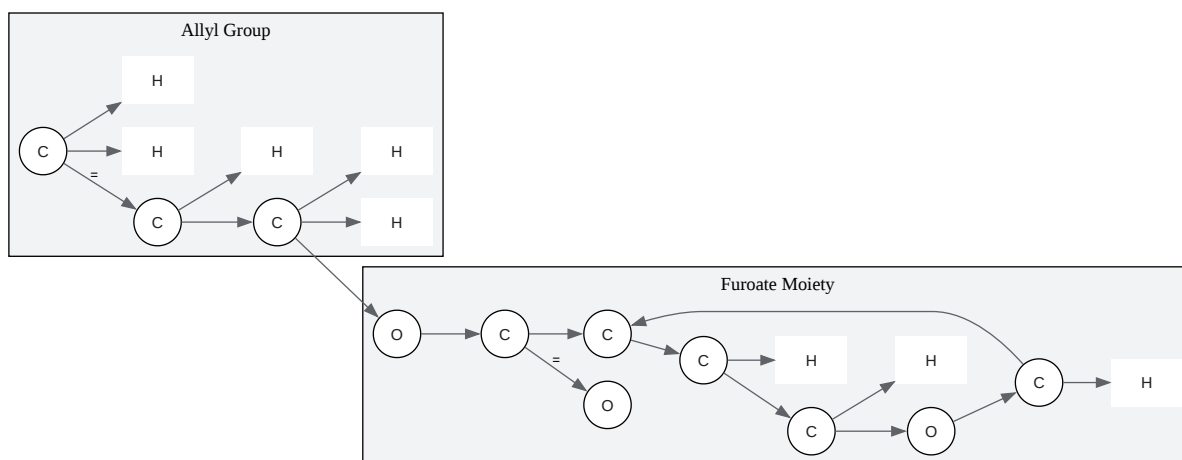
- 20 mL glass reaction tube
- Heating block with magnetic stirring capability
- Magnetic stir bar
- Filtration apparatus
- Rotary evaporator

- Column chromatography setup

Procedure:

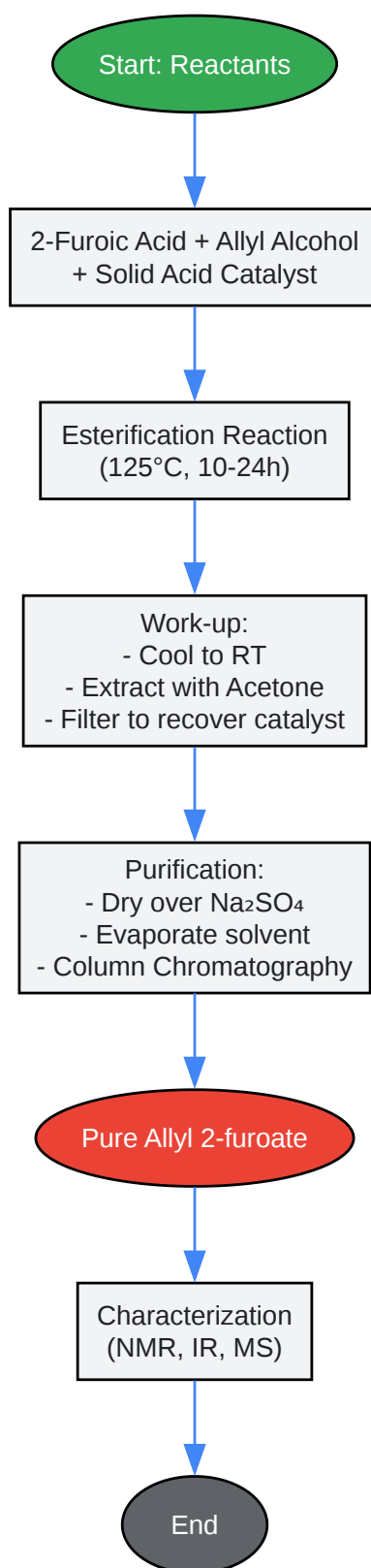
- Reaction Setup: In a 20 mL glass reaction tube, combine 2-furoic acid (1 mmol), allyl alcohol (2 mmol), and the dried solid acid catalyst (50 mg).
- Reaction: Place the reaction tube in a heating block on a magnetic stirrer. Heat the mixture to 125°C and stir for 10-24 hours. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- Work-up:
 - After the reaction is complete, allow the mixture to cool to room temperature.
 - Extract the reaction mixture with 3 mL of acetone.
 - Filter the mixture to separate and recover the solid acid catalyst. The catalyst can be washed with acetone, dried, and potentially reused.
 - Dry the organic filtrate over anhydrous sodium sulfate.
 - Remove the solvent (acetone) under reduced pressure using a rotary evaporator.
- Purification:
 - Purify the crude product by column chromatography on silica gel.
 - Elute the column with a mixture of hexane and ethyl acetate (e.g., a 9:1 ratio) to isolate the pure **Allyl 2-furoate**.
 - Characterize the final product using appropriate analytical techniques (e.g., NMR, IR, and Mass Spectrometry) to confirm its identity and purity.

Visualizations



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Caption: Chemical Structure of **Allyl 2-furoate**.



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Caption: Generalized workflow for the synthesis of **Allyl 2-furoate**.

Sensory Perception Signaling Pathways

Currently, there is a lack of specific research detailing the precise signaling pathways involved in the sensory perception of **Allyl 2-furoate**. The perception of flavor is a complex process involving the interaction of volatile and non-volatile compounds with olfactory and gustatory receptors. Furan derivatives are known to contribute to sweet, fruity, and nutty aromas, suggesting their interaction with a range of olfactory receptors. However, further research is required to elucidate the specific receptors and downstream signaling cascades activated by **Allyl 2-furoate**.

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